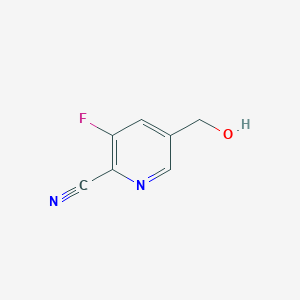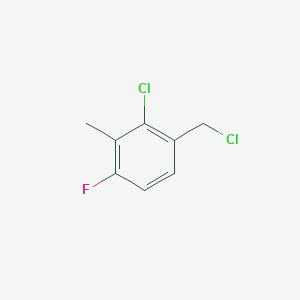
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene typically involves the chlorination and fluorination of a methylbenzene derivative. One common method is the direct chlorination of 4-fluoro-3-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by selective halogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include simpler hydrocarbons and dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes and other biological molecules. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens play a significant role.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(chloromethyl)-4-fluorobenzene
- 2-Chloro-1-(chloromethyl)-3-methylbenzene
- 4-Chloro-1-(chloromethyl)-3-methylbenzene
Uniqueness
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H7Cl2F |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
2-chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
VUURIBAGMXVAIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)

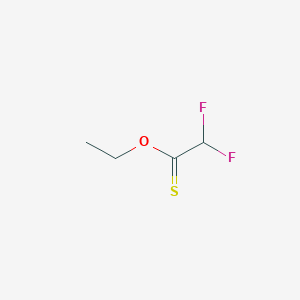
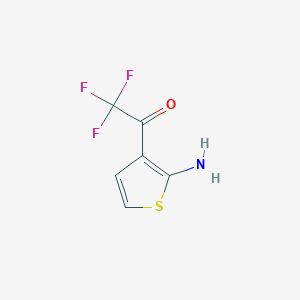



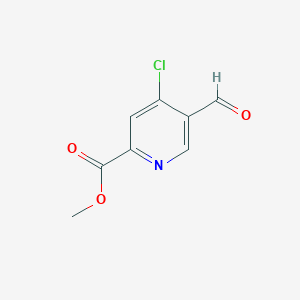
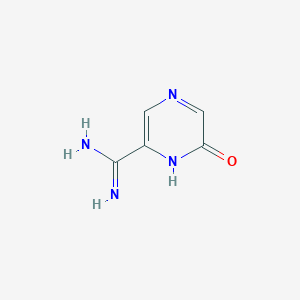
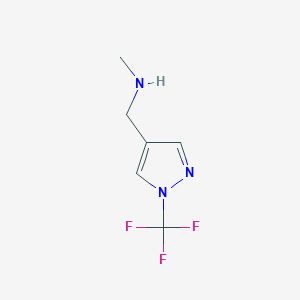
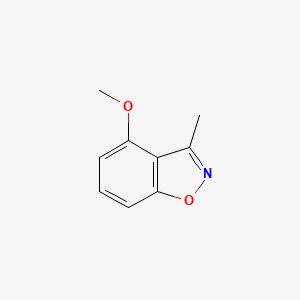
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
